3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that combines elements of pyridazine, pyrrolopyrrole, and isochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine and pyrrolopyrrole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases or conditions that involve specific molecular pathways.
Industry
In industry, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects in biological pathways. The specific molecular interactions and pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine stands out due to its complex structure, which combines multiple functional groups and ring systems
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-24(2,3)20-8-9-21(26-25-20)27-12-17-14-28(15-18(17)13-27)23(29)22-19-7-5-4-6-16(19)10-11-30-22/h4-9,17-18,22H,10-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMUOVUABIRHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4C5=CC=CC=C5CCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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